Msd-M1pam-NC is a compound that has garnered attention in the field of chemical biology, particularly as a negative control for the Msd-M1pam probe used in various biological assays. This compound is noted for its role in studying muscarinic acetylcholine receptors, specifically the CHRM1 receptor. Its design allows researchers to differentiate between specific and non-specific interactions in biological systems, making it a valuable tool in pharmacological studies.
The compound Msd-M1pam-NC was characterized in a study published by the American Chemical Society, which discusses its application as a negative control in experiments involving organotypic cultures and cellular assays. The research highlights its significance in understanding the behavior of chemical probes within biological systems, particularly in the context of muscarinic receptor interactions .
Msd-M1pam-NC falls under the classification of chemical probes, specifically designed for use in biological research. It is categorized as a muscarinic receptor antagonist, which means it can inhibit the action of acetylcholine at muscarinic receptors. This classification is crucial for understanding its role and potential applications in pharmacological research.
The synthesis of Msd-M1pam-NC involves several steps typical for the development of small molecule probes. While specific synthetic pathways are not detailed in the available literature, compounds of this nature often undergo processes such as:
The synthesis typically requires expertise in organic chemistry techniques, including but not limited to:
The molecular structure of Msd-M1pam-NC is characterized by specific functional groups that dictate its interaction with biological targets. Although detailed structural data is not provided in the available sources, compounds within this class generally exhibit:
Analytical techniques such as X-ray crystallography or computational modeling may be employed to elucidate the precise three-dimensional arrangement of atoms within Msd-M1pam-NC. These analyses are critical for understanding how the compound interacts with its biological targets.
Msd-M1pam-NC participates in various chemical reactions typical for muscarinic receptor antagonists. Although specific reaction pathways are not detailed, potential reactions may include:
Understanding these reactions involves studying kinetic parameters such as binding affinity (Kd) and inhibition constants (IC50), which provide insights into the efficacy of Msd-M1pam-NC as a pharmacological agent.
The mechanism of action for Msd-M1pam-NC primarily revolves around its role as an antagonist at muscarinic acetylcholine receptors. Upon administration, it competes with acetylcholine for binding sites on these receptors, effectively blocking their activation.
Research indicates that this blockade can lead to various physiological effects depending on the specific subtype of muscarinic receptor involved (e.g., CHRM1). The quantitative data regarding binding affinities and physiological responses are essential for determining its potential therapeutic applications.
Msd-M1pam-NC exhibits physical properties typical of small organic molecules, including:
Chemical properties include stability under physiological conditions and reactivity with other biomolecules. These properties are critical for ensuring that Msd-M1pam-NC remains effective during experimental procedures.
Relevant data on these properties would typically be obtained through empirical testing and characterization techniques such as differential scanning calorimetry or solubility assays.
Msd-M1pam-NC has significant applications in scientific research, particularly within pharmacology and neuroscience. Its primary uses include:
The M1 muscarinic acetylcholine receptor represents a critical therapeutic target for neurodegenerative and neuropsychiatric disorders due to its dense expression in brain regions governing cognition. This G protein-coupled receptor is enriched in the hippocampus, cortex, and prefrontal cortex, where it regulates synaptic plasticity, neuronal excitability, and memory consolidation [1] [2]. In Alzheimer’s disease, degeneration of basal forebrain cholinergic neurons leads to a 70-90% loss of cortical choline acetyltransferase activity and impaired M1 receptor signaling—a deficit strongly correlated with cognitive decline [2] [6]. Beyond symptomatic effects, M1 activation exerts disease-modifying actions by shifting amyloid precursor protein processing toward non-amyloidogenic pathways, reducing pathogenic beta-amyloid production [1] [6]. The receptor’s coupling to Gq/11 proteins activates phospholipase C-beta, generating inositol trisphosphate and diacylglycerol, which subsequently modulate protein kinase C, NMDA receptor trafficking, and neurotrophic factor expression [1] [2].
Early therapeutic strategies targeting muscarinic receptors faced significant hurdles due to the high sequence homology (>80%) across muscarinic receptor subtypes (M1-M5) within their orthosteric acetylcholine binding sites [1] [2]. Orthosteric agonists like xanomeline demonstrated promising cognitive benefits in Alzheimer’s clinical trials but exhibited dose-limiting adverse effects mediated by peripheral M2 and M3 receptor activation [1] [6]. These included gastrointestinal distress (M3-mediated smooth muscle contraction), bradycardia (M2-mediated cardiac inhibition), and excessive salivation [1] [2]. The lack of subtype selectivity also risked paradoxical cognitive impairment through excessive M2 autoreceptor activation, which suppresses acetylcholine release [2]. These challenges necessitated alternative pharmacological strategies to achieve receptor-specific modulation without activating non-M1 subtypes [1].
Positive allosteric modulators represent a breakthrough strategy for achieving M1 selectivity by binding to topographically distinct, less conserved sites outside the orthosteric pocket [1] [5]. Allosteric modulators fine-tune receptor conformation without directly activating it, thereby preserving spatial and temporal fidelity of endogenous acetylcholine signaling [1]. This approach exploits structural divergence in extracellular loops and transmembrane helices among muscarinic subtypes—regions exhibiting only 30-40% sequence conservation—enabling unprecedented receptor specificity [1] [5]. Msd-M1pam-NC exemplifies this class, binding an allosteric site to potentiate acetylcholine-evoked M1 responses while demonstrating negligible activity at M2-M5 receptors across in vitro and in vivo models [4] [5]. Compared to orthosteric agonists, allosteric modulators exhibit "probe dependence," meaning their effects are contingent on endogenous acetylcholine release, thus maintaining physiological activity patterns [1] [5].
Table 1: Comparison of Orthosteric Agonists vs. Allosteric Modulators for M1 Targeting
| Property | Orthosteric Agonists | Allosteric Modulators (e.g., Msd-M1pam-NC) |
|---|---|---|
| Binding Site | Acetylcholine pocket | Topographically distinct site |
| Subtype Selectivity | Low (due to high conservation) | High (exploits subtype divergence) |
| Signaling Modulation | Direct receptor activation | Potentiation of endogenous acetylcholine |
| Spatiotemporal Fidelity | Disrupts physiological signaling | Preserves physiological signaling patterns |
| Adverse Effect Profile | Dose-limiting peripheral effects | Minimized peripheral activity |
| Probe Dependence | Absent | Present (activity requires acetylcholine) |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: